molecular formula C51H84O23 B1203126 Protodeltonin CAS No. 94992-08-2

Protodeltonin

Cat. No. B1203126
CAS RN: 94992-08-2
M. Wt: 1065.2 g/mol
InChI Key: RPYHJEFMMXMMHG-AATSBFCISA-N
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Description

The synthesis and analysis of complex molecules, including those similar to "Protodeltonin," involve advanced techniques that bridge chemistry and biology. The generation of molecules with defined physical, chemical, and biological properties is a key goal in this area of research, leveraging both traditional synthetic approaches and nature's biosynthetic machinery (Xu Wu & P. Schultz, 2009).

Synthesis Analysis

Synthesis of complex molecules often involves noncovalent synthesis techniques, focusing on creating aggregates rather than stable molecules connected by covalent bonds alone. This approach is inspired by biological macromolecules that derive their unique structure and function from noncovalent interactions (G. Whitesides et al., 1995).

Molecular Structure Analysis

The molecular structure analysis of complex molecules like "Protodeltonin" likely involves understanding the arrangement of atoms within the molecule. Techniques such as NMR spectroscopy and mass spectrometry are critical for determining the structure of synthesized molecules, as demonstrated in the synthesis of protoaculeine B, where these techniques indicated a need for a structural revision (R. Irie et al., 2020).

Chemical Reactions and Properties

The chemical properties of molecules are influenced by their structure and the types of chemical reactions they undergo. For example, the oxidation of mandelic acid derivatives and O-methylation of protocatechualdehyde have been explored for the synthesis of various compounds, highlighting the selectivity processes involved in chemical synthesis (L. Liguori & F. Minisci, 2000).

Physical Properties Analysis

The physical properties of complex molecules, such as solubility, melting point, and crystalline structure, are crucial for their practical application. Studies on the crystal structures of enantiopure and racemic mandelic acids, for instance, offer insights into how physical properties can vary with molecular structure and synthesis conditions (Rebecca K. Hylton et al., 2015).

Scientific Research Applications

  • Chemical Constituents of Dioscorea zingiberensis : Protodeltonin was isolated for the first time from Dioscorea zingiberensis, suggesting its potential role in the study of this plant's chemical properties (Qian, Yuan, Yang, & Ouyang, 2006).

  • Insect Antifeedant Activity : A study identified protodeltonin in the stem bark of Balanites roxburghii, indicating its potential as an insect antifeedant active compound (Jain, 1987).

  • New Steroidal Glycosides from Polygonatum multiflorum : Protodeltonin was identified in Polygonatum multiflorum, highlighting its presence in different plant species and suggesting a role in the study of plant steroidal glycosides (Gvazava, Nebieridze, Ganzera, & Skhirtladze, 2019).

  • Chemical Constituents in Trigonella foenum-graecum : Methyl-protodeltonin, a derivative of protodeltonin, was isolated from Trigonella foenum-graecum, indicating its potential in the study of this plant's saponin content (Yang, Huang, Wang, Jia, & Li, 2005).

  • Cytotoxicity and Apoptosis-Inducing Effect in Cancer Cells : A study on Dioscorea zingiberensis Wright identified protodeltonin as one of the steroidal saponins with cytotoxic activity in cancer cells, suggesting its potential application in cancer research (Tong, He, Zhao, Qing, Huang, & Wu, 2012).

Safety And Hazards

When handling Protodeltonin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYHJEFMMXMMHG-AATSBFCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331654
Record name CHEBI:4390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1065.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protodeltonin

CAS RN

94992-08-2, 62751-68-2
Record name Protodeltonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094992082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHEBI:4390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTODELTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2RB644IFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
84
Citations
MA Siddiqui, Z Ali, AG Chittiboyina… - Frontiers in …, 2018 - frontiersin.org
… Furthermore, huangjiangsu A, pseudoprotodioscin, methyl protobioside, protodioscin, and protodeltonin at 50 μM increased GSH level and decreased intracellular ROS generation …
Number of citations: 27 www.frontiersin.org
W Yang, H Huang, YJ Wang, Z Jia… - China Journal of …, 2005 - pesquisa.bvsalud.org
… methyl-protodioscin and methyl-protodeltonin.

CONCLUSIONMethyl-protodioscin and methyl-protodeltonin were isolated from this plant for the first time.

Number of citations: 13 pesquisa.bvsalud.org
DC Jain - Phytochemistry, 1987 - Elsevier
… In addition, two other saponins were identified as the known saponins deltonin and protodeltonin. … Therefore, 3 was shown to be a mixture of Protodeltonin and its 25s isomer. …
Number of citations: 53 www.sciencedirect.com
QY Tong, Y He, QB Zhao, Y Qing, W Huang, XH Wu - Steroids, 2012 - Elsevier
… Against all cancer cell lines, diosgenin diglucoside (3), protodeltonin (6) and parvifloside (7) had IC 50 values varying from 12.5 μM (for protodeltonin against C26 cells) to 18.8 μM (for …
Number of citations: 72 www.sciencedirect.com
H Li, W Huang, Y Wen, G Gong, Q Zhao, G Yu - Fitoterapia, 2010 - Elsevier
… Parvifloside, protodeltonin, deltonin and zingiberensis saponin were isolated from DZW rhizomes by our lab. Their structures (Fig. 1A) were unambiguously identified on the basis of …
Number of citations: 130 www.sciencedirect.com
KD Yoon, YW Chin, MH Yang, J Choi… - Phytochemical …, 2012 - Wiley Online Library
… The HPLC-ELSD analysis revealed that methyl protodeltonin 2 and deltonin 5 were present in higher concentrations than parvifloside 1, trigofoenoside A-1 3, zingiberensis saponin I 4, …
T YE, J ZHANG, D CAI, XIN CHEN, WEI SONG… - pakbs.org
… zingiberensis, we choose eight major steroidal saponins including parvifloside (1), protodeltonin (2), protodioscin (3), protobioside (4), zingeberensis newsaponin (5), deltonin (6), …
Number of citations: 0 www.pakbs.org
J Yang, L Zhu, Y Zhao, Y Xu, Q Sun, S Liu, C Liu… - … of Pharmaceutical and …, 2017 - Elsevier
… The structural difference between timosaponin H1 (5) and protodeltonin (6) was that the … The type and position of the terminal glycosyl in protodeltonin (6) and protogracillin (9) were …
Number of citations: 20 www.sciencedirect.com
S Rahman, A Husen - Herbs, Shrubs, and Trees of Potential …, 2022 - taylorfrancis.com
… villosa are two furanostane-type saponins – namely methyl parvifloside and protodeltonin – and two spirostane types, deltonin and glucosidodeltonin, as well as minor saponins. Few …
Number of citations: 4 www.taylorfrancis.com
L Gvazava, V Nebieridze, M Ganzera… - Natural product …, 2019 - Taylor & Francis
… multiflorum resulted in the isolation of two new steroidal glycosides, polmultoside A (4) and polmultoside B (5), along with three known glycosides protobioside (1), protodeltonin (2) and …
Number of citations: 2 www.tandfonline.com

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